molecular formula C15H19F2NO B2790107 N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide CAS No. 2034462-07-0

N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide

Katalognummer B2790107
CAS-Nummer: 2034462-07-0
Molekulargewicht: 267.32
InChI-Schlüssel: KVQJYDFGNAXMRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide, also known as CR845, is a novel kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions.

Wirkmechanismus

N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide works by activating the kappa opioid receptor, which is involved in the regulation of pain and itch signals in the body. When activated, the kappa opioid receptor inhibits the release of neurotransmitters that transmit pain and itch signals, resulting in reduced pain and itchiness.
Biochemical and Physiological Effects:
In addition to its pain and itch-reducing effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are implicated in various medical conditions, including cancer and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, making it a valuable tool for studying the role of the kappa opioid receptor in pain and itch signaling. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide, including exploring its potential use in the treatment of other medical conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to facilitate large-scale production and clinical use.
Conclusion:
In conclusion, this compound is a promising kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions. Its unique mechanism of action and lower potential for abuse and addiction make it a promising alternative to traditional opioid medications. Further research is needed to fully understand its potential uses and limitations, and to develop more efficient and cost-effective synthesis methods.

Synthesemethoden

N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide is synthesized through a multistep process that involves the reaction of 4,4-difluorocyclohexanone with o-toluidine to form the intermediate compound, which is then reacted with acetic anhydride to produce this compound. The synthesis method for this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-(4,4-difluorocyclohexyl)-2-(o-tolyl)acetamide has been studied extensively for its potential use in the treatment of various medical conditions, including chronic pain, pruritus, and opioid-induced constipation. Clinical trials have shown that this compound is effective in reducing pain and itchiness, without producing the side effects associated with traditional opioid medications. In addition, this compound has been shown to have a lower potential for abuse and addiction, making it a promising alternative to traditional opioids.

Eigenschaften

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO/c1-11-4-2-3-5-12(11)10-14(19)18-13-6-8-15(16,17)9-7-13/h2-5,13H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQJYDFGNAXMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.